n-Hexyldecylamine
CAS No.: 20246-72-4
Cat. No.: VC17032587
Molecular Formula: C16H35N
Molecular Weight: 241.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20246-72-4 |
|---|---|
| Molecular Formula | C16H35N |
| Molecular Weight | 241.46 g/mol |
| IUPAC Name | N-hexyldecan-1-amine |
| Standard InChI | InChI=1S/C16H35N/c1-3-5-7-9-10-11-12-14-16-17-15-13-8-6-4-2/h17H,3-16H2,1-2H3 |
| Standard InChI Key | NRVPFVVEJARADO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCNCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
n-Hexyldecylamine (CAS Registry Number: 143-27-1) is a saturated primary amine with the molecular formula C₁₆H₃₅N and a molecular weight of 241.4558 g/mol . Its IUPAC name, 1-hexadecanamine, reflects its linear structure consisting of a 16-carbon chain (hexadecyl group) bonded to an amine functional group at the terminal position. The compound is synonymous with hexadecylamine, n-cetylamine, and palmityl amine, among other industrial designations .
Table 1: Key Identifiers of n-Hexyldecylamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₅N |
| Molecular Weight | 241.4558 g/mol |
| IUPAC Name | 1-Hexadecanamine |
| CAS Number | 143-27-1 |
| Common Synonyms | Hexadecylamine, n-Cetylamine, Palmityl amine |
The compound’s linear structure confers amphiphilic properties, enabling its use in emulsification and surface modification. The amine group’s basicity (pKₐ ~10.5) allows for protonation under acidic conditions, enhancing solubility in aqueous media .
Synthesis and Production Methods
Catalytic Hydrogenation of Ketones
A seminal method for synthesizing n-hexyldecylamine involves the reductive amination of ketones using ammonia and hydrogen gas in the presence of a nickel catalyst . For example, decanone-7 (a 10-carbon ketone) reacts with ammonia under high-pressure hydrogenation (200–500 psi) at 100–150°C to yield primary amines . This process proceeds via two stages:
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Condensation: The ketone reacts with ammonia to form an imine intermediate.
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Hydrogenation: The imine is reduced to the primary amine, with water eliminated as a byproduct .
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Reactant | Decanone-7 + Ammonia |
| Catalyst | Nickel (5% by weight) |
| Temperature | 125°C |
| Hydrogen Pressure | 500 psi |
| Reaction Time | 2 hours |
| Yield | ~70% |
Substituting ammonia with methylamine or other primary/secondary amines produces N-alkylated derivatives, demonstrating the method’s versatility .
Alternative Routes
While the patent literature emphasizes reductive amination , other potential routes include:
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Reduction of nitriles: Hexadecanenitrile could be hydrogenated to the amine using catalysts like Raney nickel.
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Gabriel synthesis: Alkylation of phthalimide followed by hydrolysis, though this is less practical for long-chain amines.
Physicochemical Properties
n-Hexyldecylamine is a white crystalline solid at room temperature, with a melting point typically >30°C (exact values require subscription-based data ). Its solubility profile is characteristic of long-chain amines:
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Hydrophobicity: Insoluble in water but miscible with organic solvents (e.g., ethanol, chloroform).
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Thermal Stability: Stable under ambient conditions but may decompose at temperatures exceeding 200°C.
The compound’s critical micelle concentration (CMC) and surface tension reduction efficiency make it suitable for surfactant applications, though specific metrics are often proprietary .
Industrial and Research Applications
Surfactants and Emulsifiers
The amphiphilic nature of n-hexyldecylamine enables its use in:
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Cationic surfactants: Protonated under acidic conditions, it forms stable micelles for detergents and fabric softeners.
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Corrosion inhibition: Adsorbs onto metal surfaces, forming protective monolayers against oxidative agents .
Precursor to Specialty Chemicals
n-Hexyldecylamine serves as a starting material for synthesizing N,N-dimethylhexadecan-1-amine, a tertiary amine with applications in quaternary ammonium compounds and biocides . The methylation process typically employs methyl chloride or formaldehyde/formic acid mixtures .
Research Frontiers and Modifications
N-Dealkylation Techniques
While n-hexyldecylamine itself is a primary amine, advanced N-dealkylation methods (e.g., palladium-catalyzed hydrolysis ) are critical for modifying tertiary amine derivatives. For instance, N,N-dimethylhexadecan-1-amine can undergo dealkylation to regenerate the primary amine, illustrating reversible functionalization pathways .
Functionalization for Drug Delivery
Ongoing research explores amine-functionalized lipids for gene delivery vectors, leveraging their cationic charge to complex nucleic acids. Hexadecylamine derivatives could play a role in non-viral transfection systems.
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